N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide
Description
N-{2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide is a synthetic compound featuring a 1,2-benzisothiazole 1,1-dioxide core linked via an ethylamino spacer to a 3-methoxybenzamide group. This structural framework is associated with diverse pharmacological activities, including receptor modulation and enzyme inhibition, as observed in related compounds .
Properties
IUPAC Name |
N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-13-6-4-5-12(11-13)17(21)19-10-9-18-16-14-7-2-3-8-15(14)25(22,23)20-16/h2-8,11H,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRSKKJNOCSTFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN=C2C3=CC=CC=C3S(=O)(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzisothiazole ring system, followed by the introduction of the dioxido group. The aminoethyl linkage is then formed through a nucleophilic substitution reaction, and finally, the methoxybenzamide moiety is attached via an amide coupling reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The dioxido group can participate in redox reactions.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: The aminoethyl and methoxybenzamide moieties can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-3-methoxybenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The dioxido group and aminoethyl linkage play crucial roles in binding to these targets, modulating their activity, and triggering specific biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
N-[2-[4-(3-Cyanopyridin-2-yl)Piperazin-1-yl]Ethyl]-3-Methoxybenzamide (Compound 7)
- Structural Differences: Incorporates a piperazine-cyanopyridine group instead of the benzisothiazole sulfonamide.
- Pharmacological Profile: Acts as a high-affinity dopamine D4 receptor ligand (Ki < 1 nM) with >100-fold selectivity over D2/D3 receptors and sigma-1 receptors. Its logP (2.37–2.55) ensures brain penetration, validated via PET imaging in non-human primates .
- Key Distinction: The piperazine-cyanopyridine moiety enhances dopamine receptor specificity, whereas the benzisothiazole sulfonamide in the target compound may favor interactions with alternative targets like ion channels or enzymes.
N-(2-((3-Cyano-5,7-Dimethylquinolin-2-yl)Amino)Ethyl)-3-Methoxybenzamide (CoPo-22)
- Structural Differences: Replaces the benzisothiazole with a cyanoquinoline group.
- Pharmacological Profile: Dual-acting corrector-potentiator for ΔF508-CFTR, restoring chloride channel function in cystic fibrosis. The quinoline scaffold enables π-π stacking with hydrophobic protein pockets, while the 3-methoxybenzamide aids membrane permeability .
- Key Distinction: The cyanoquinoline group confers dual activity, whereas the benzisothiazole sulfonamide in the target compound may lack this bifunctionality but could offer improved metabolic stability.
2-[(1,1-Dioxido-1,2-Benzisothiazol-3-yl)Amino]Propanoic Acid
2-[(1,1-Dioxido-1,2-Benzisothiazol-3-yl)(4-Methoxybenzyl)Amino]Phenol (CAS 663199-63-1)
- Structural Differences: Includes a 4-methoxybenzyl-phenol group instead of the ethylamino-3-methoxybenzamide.
- Key Distinction: The phenolic hydroxyl may confer antioxidant or metal-chelating properties absent in the target compound.
Structure-Activity Relationship (SAR) Analysis
Pharmacokinetic and Physicochemical Comparisons
| Parameter | Target Compound | Compound 7 | CoPo-22 | 2-[(1,1-Dioxido-...)Propanoic Acid |
|---|---|---|---|---|
| Molecular Weight | ~400–450* | 365.45 | 379.42 | 228.24 |
| logP | ~2.8 (predicted) | 2.37–2.55 | ~3.0 | ~1.5 |
| Solubility (aq.) | Moderate | Low | Low | High |
| CNS Penetration | Likely | Confirmed | Unlikely | None |
*Estimated based on analogs (e.g., CAS 663199-63-1: MW 394.45).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
